molecular formula C12H16BrN B6356604 1-(5-Bromo-2-methylphenyl)piperidine CAS No. 1500843-29-7

1-(5-Bromo-2-methylphenyl)piperidine

Cat. No.: B6356604
CAS No.: 1500843-29-7
M. Wt: 254.17 g/mol
InChI Key: YWPUJYGSKVUIPX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Piperidine derivatives are known for their pharmacological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(5-Bromo-2-methylphenyl)piperidine can be compared with other piperidine derivatives such as:

    1-(4-Bromo-2-methylphenyl)piperidine: Similar structure but with the bromine atom in a different position.

    1-(5-Chloro-2-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-2-ethylphenyl)piperidine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Biological Activity

1-(5-Bromo-2-methylphenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H14BrN
  • CAS Number : 1500843-29-7

The compound features a piperidine ring substituted with a brominated aromatic group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains by altering membrane permeability and inhibiting efflux pumps.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus<100
2-Bromo-4-hydroxyacetophenoneE. coli125
2,6-Dipyrrolidino-1,4-dibromobenzenePseudomonas aeruginosa<150

These findings suggest that the presence of the bromine atom enhances the compound's antimicrobial efficacy.

2. Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
A recent study demonstrated that a related piperidine derivative showed improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests a promising avenue for further development of piperidine-based anticancer agents.

3. Neuropharmacological Effects

Piperidine compounds have also been investigated for their neuropharmacological properties. Some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s.

Research Findings
A study indicated that certain piperidine derivatives exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, enhancing their therapeutic profile for cognitive disorders . This dual action could be beneficial in developing treatments for Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the bromine atom and the methyl substitution on the phenyl ring significantly influences its interaction with biological targets.

Key Points in SAR:

  • Bromine Substitution : Enhances lipophilicity and binding affinity to target receptors.
  • Methyl Group : May influence steric hindrance and electronic properties, affecting receptor interactions.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPUJYGSKVUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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